REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=O)[O:9][C:7](=[O:8])[C:6]2=[CH:12][CH:13]=1.C([NH2:16])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[O:9])[NH:16][C:7](=[O:8])[C:6]2=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(=O)OC2=O)=CC1
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Name
|
|
Quantity
|
175 mL
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Type
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reactant
|
Smiles
|
C(=O)N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The solid material was filtered off
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Type
|
WASH
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Details
|
washed sequentially with water (100 ml), 50% aqueous acetone (50 ml) and diethyl ether (200 ml)
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Type
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CUSTOM
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Details
|
sucked dry under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(C(=O)NC2=O)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |